Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

Beschreibung

Chemical Identity and Structural Characteristics

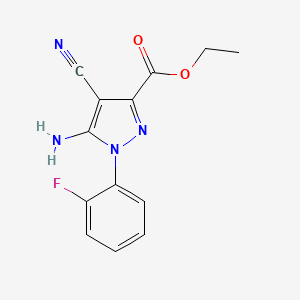

Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 1150164-20-7) is a polyfunctional pyrazole derivative with the molecular formula $$ \text{C}{13}\text{H}{11}\text{FN}4\text{O}2 $$. Its IUPAC name reflects its substitution pattern: an ethyl carboxylate group at position 3, a cyano group at position 4, an amino group at position 5, and a 2-fluorophenyl substituent at the N1 position of the pyrazole ring.

Structural Features:

- Pyrazole core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

- Substituents :

- 2-Fluorophenyl group : Introduces steric and electronic effects due to fluorine’s electronegativity.

- Amino and cyano groups : Electron-donating (NH$$_2$$) and electron-withdrawing (CN) moieties that modulate reactivity.

- Ethyl carboxylate : Enhances solubility in organic solvents and serves as a synthetic handle.

Table 1: Key Identifiers

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate |

| Molecular Formula | $$ \text{C}{13}\text{H}{11}\text{FN}4\text{O}2 $$ |

| SMILES | CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2F |

| InChI Key | ZZIJVOLDQLEWOA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2F |

Physicochemical Properties and Molecular Parameters

The compound exhibits a molecular weight of 274.25 g/mol and a calculated LogP of 2.22, indicating moderate lipophilicity. Its polar surface area (93.93 Ų) suggests limited membrane permeability, typical of polyfunctional heterocycles.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 274.25 g/mol |

| LogP | 2.223 |

| Polar Surface Area (PSA) | 93.93 Ų |

| Melting Point | Not well-documented |

| Solubility | Likely soluble in DMSO, ethanol |

The fluorine atom at the ortho position of the phenyl ring influences electronic distribution, while the ester group contributes to hydrolytic instability under basic conditions.

Historical Development and Research Context

The compound emerged from advances in regioselective pyrazole synthesis. A landmark method involves the Michael-type addition of 2-fluorophenylhydrazine to (ethoxymethylene)malononitrile, followed by cyclization in ethanol or trifluoroethanol. This one-pot reaction achieves yields of 47–93%, demonstrating high regioselectivity for the 5-amino-4-cyano isomer.

Research Applications:

- Agrochemical intermediates : Fluorinated pyrazoles are precursors to fungicides targeting succinate dehydrogenase.

- Medicinal chemistry : The amino and cyano groups enable further derivatization into kinase inhibitors or antimicrobial agents.

- Materials science : Pyrazole carboxylates act as ligands in coordination polymers.

Position within Pyrazole Chemistry and Heterocyclic Frameworks

Pyrazoles are a cornerstone of heterocyclic chemistry due to their versatility in drug design and materials science. This compound distinguishes itself through:

Unique Features:

- Fluorine substitution : Enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

- Multifunctional scaffold : The simultaneous presence of NH$$_2$$, CN, and COOEt groups allows diverse reactivity, such as:

Comparison with Analogues :

| Compound | Key Differences |

|---|---|

| Ethyl 1H-pyrazole-3-carboxylate | Lacks amino, cyano, and fluorophenyl groups |

| 5-Amino-1-phenylpyrazole-4-carbonitrile | Missing ethyl ester and fluorine |

The compound’s regioselective synthesis and functional group array position it as a high-value intermediate for developing targeted bioactive molecules.

Eigenschaften

IUPAC Name |

ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIJVOLDQLEWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674870 | |

| Record name | Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-20-7 | |

| Record name | Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate, with the CAS number 1150164-20-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant research findings and data tables.

Antimicrobial Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study by Iovu et al. (2003) highlighted the fungicidal activity of related compounds, suggesting potential applications in agricultural settings for pest control .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. A review of pyrazole derivatives indicated that certain modifications could enhance their effectiveness against inflammation. For instance, compounds similar to this compound demonstrated significant inhibition of COX enzymes, which are critical targets in inflammatory pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Study by Ming Li (2005) : This research reported the synthesis of structurally related compounds that exhibited fungicidal activities and plant growth regulation. The findings suggest that this compound could be beneficial in both agricultural and pharmaceutical applications .

- Anti-inflammatory Evaluation : A comparative analysis showed that certain pyrazole derivatives have IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating their potential as effective therapeutic agents .

Data Table: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |

| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |

Synthesis Methods

This compound can be synthesized through various multicomponent reactions (MCRs), which are efficient for generating complex structures in a single step. These methods not only streamline the synthesis process but also enhance the yield and purity of the final product .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .

Anti-inflammatory Properties:

Another area of interest is the compound's anti-inflammatory activity. Studies have shown that compounds with similar pyrazole structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This compound may exhibit similar properties, suggesting its use in treating inflammatory diseases .

Antimicrobial Activity:

The antimicrobial potential of this compound has also been investigated. Preliminary tests indicate that it possesses activity against various bacterial strains, which could be beneficial in developing new antibiotics or antimicrobial agents .

Agrochemicals

Pesticidal Applications:

The structural characteristics of this compound suggest potential use in agrochemicals, particularly as a pesticide or herbicide. Similar compounds have shown efficacy in controlling pests and weeds, thus enhancing agricultural productivity .

Fungicidal Properties:

Research is ongoing to evaluate the fungicidal properties of this compound against common agricultural pathogens. Its effectiveness could provide a new avenue for crop protection strategies .

Material Science

Polymer Chemistry:

In material science, derivatives of pyrazole are being explored for their use in polymer synthesis. This compound can serve as a building block for novel polymers with enhanced thermal and mechanical properties .

Nanotechnology:

The compound's unique properties make it a candidate for applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s structural analogs differ in substituent positions and functional groups, significantly impacting their physicochemical properties and applications. Below is a detailed comparison:

Substituent Variations on the Aryl Group

Table 1: Comparison of Fluorophenyl-Substituted Analogs

*Note: Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 618070-65-8) has a similar 2-fluorophenyl group but differs in substituent positions .

Key Observations:

- Fluorine Position : The 2-fluorophenyl group introduces steric hindrance and electronic effects distinct from 3- or 4-fluoro isomers. For example, in a related crystal structure (), a 2-fluorophenyl group adopts an axial conformation, influencing intermolecular interactions like hydrogen bonding.

- Methyl vs.

Functional Group Variations

Table 2: Analogs with Modified Substituents

Key Observations:

- Electron-Withdrawing Groups (EWGs): The cyano group at position 4 in the target compound stabilizes the pyrazole ring through resonance, contrasting with chloro or bromo substituents that may favor nucleophilic substitution .

- Amino Group: The 5-amino group facilitates hydrogen bonding, critical for biological activity or coordination in metal-organic frameworks .

Physicochemical and Computational Data

- Crystal Structure : A related 2-fluorophenyl compound () exhibits a sofa conformation in the central ring, with intramolecular O–H···O hydrogen bonding. Such conformational rigidity may enhance thermal stability .

- DFT Studies: Pyrazole derivatives with amino and cyano groups (e.g., compound 6 in ) show distinct HOMO-LUMO gaps, correlating with reactivity. For instance, the amino group lowers the LUMO energy, increasing nucleophilic character .

Vorbereitungsmethoden

Condensation Reaction

- Starting Materials: Ethyl cyanoacetate and 2-fluorophenylhydrazine.

- Reaction Conditions: The reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions in a solvent like ethanol.

- Mechanism: The reaction involves the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Hydrolysis and Cyclization

- Starting Materials: Ethyl 2-cyano-3-ethoxyacrylate and 2-fluorophenylhydrazine.

- Reaction Conditions: Hydrolysis of the ester precursor followed by cyclization under acidic conditions.

- Mechanism: The hydrolysis step converts the ester into a carboxylic acid, which then undergoes cyclization with the hydrazine to form the pyrazole core.

Industrial Production Methods

Industrial-scale synthesis often employs continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. This method allows for more efficient mixing, heating, and cooling, reducing the risk of side reactions and improving product yield.

Types of Reactions and Conditions

This compound can undergo various chemical transformations:

Oxidation

Reduction

Substitution Reactions

- Reagents: Nucleophiles like ammonia (NH3) or amines.

- Products: Various substituted pyrazoles depending on the nucleophile used.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Condensation | Ethyl cyanoacetate, 2-fluorophenylhydrazine | Acid catalyst, reflux in ethanol | Pyrazole core |

| Hydrolysis & Cyclization | Ethyl 2-cyano-3-ethoxyacrylate, 2-fluorophenylhydrazine | Acidic conditions | Pyrazole derivative |

| Oxidation | KMnO4, H2O2 | Aqueous solution, room temperature | Pyrazole-3-carboxylic acid derivatives |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions, low temperature | Amino-substituted pyrazoles |

| Substitution | NH3, amines | Polar aprotic solvents, reflux | Substituted pyrazoles |

Research Findings

While specific research findings for this compound are limited, studies on analogous compounds suggest potential biological activities such as antimicrobial and anti-inflammatory effects. The presence of a cyano group and an amino group on the pyrazole ring may contribute to these properties.

Q & A

Q. What are the key synthetic pathways for Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate, and how can by-product formation be mitigated?

The compound is typically synthesized via cycloaddition reactions. For example, benzoylacetonitriles and ethyl 2-chloro-2-(hydrazono)acetates react under sodium ethoxide to form pyrazole carboxylates. A major challenge is the formation of 4-carbamoylpyrazole by-products due to cyano-group side reactions. To minimize this, reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled, and intermediates should be purified via column chromatography or recrystallization . Multi-step protocols involving halogenation (e.g., NCS-mediated chlorination) and ester hydrolysis are also critical; optimizing reaction times and stoichiometry improves yields .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions, particularly the 2-fluorophenyl group and cyano/amino moieties. For example, -NMR can resolve aromatic proton splitting patterns, while -NMR identifies carbonyl and nitrile carbons. Mass spectrometry (MS) verifies molecular weight via [M+H]+ peaks. X-ray crystallography (using software like Mercury) provides definitive structural validation by resolving bond lengths and angles, especially for crystallographically challenging substituents .

Q. How can computational methods assist in predicting the electronic properties of this pyrazole derivative?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates molecular orbitals, electrostatic potentials, and charge distribution. These models predict reactivity sites (e.g., nucleophilic amino groups) and stabilization effects from electron-withdrawing substituents like cyano and fluorophenyl groups. Such analyses guide experimental design for further functionalization or bioactivity studies .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives with fluorophenyl substituents?

Use Mercury’s Materials Module to compare packing motifs and intermolecular interactions (e.g., hydrogen bonds, π-stacking) across multiple crystal structures. For ambiguous cases, validate data via R-factor analysis and check for twinning or disorder using SHELXL refinement. Cross-referencing with spectroscopic data (e.g., NMR coupling constants) resolves discrepancies in substituent orientation .

Q. How does the 2-fluorophenyl group influence regioselectivity in further functionalization reactions?

The fluorine atom’s electronegativity directs electrophilic substitution to the para position of the phenyl ring. Steric hindrance from the ortho-fluorine also affects coupling reactions (e.g., Suzuki-Miyaura), favoring reactions at the pyrazole’s 4-cyano or 5-amino positions. Computational modeling (DFT) predicts these effects by analyzing frontier molecular orbitals and transition-state geometries .

Q. What methodologies identify structure-activity relationships (SAR) for pyrazole-based bioactive analogs?

Synthesize derivatives with varying substituents (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) and compare bioactivity data. Use multivariate regression analysis to correlate electronic parameters (Hammett constants) or steric bulk (Taft indices) with activity. For example, replacing the ethyl ester with a methyl group may alter metabolic stability, assessed via in vitro microsomal assays .

Q. How can reaction mechanisms for pyrazole cyclization be experimentally validated?

Employ isotopic labeling (e.g., -labeled hydrazines) to track nitrogen incorporation during cycloaddition. Kinetic studies under varying temperatures and catalysts (e.g., NaOEt vs. KOtBu) elucidate rate-determining steps. Intermediate trapping (e.g., isolating hydrazone precursors) and characterization via LC-MS confirms proposed pathways .

Methodological Notes

- Crystallographic Validation : Always cross-validate SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry .

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent, catalyst loading) and identify optimal conditions .

- Computational Workflow : Combine Gaussian 09W for DFT calculations with Avogadro for molecular visualization to iteratively refine structural models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.